2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid
Description
2-Oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrano-pyridine core with a carboxylic acid group at position 3 and a ketone moiety at position 2. This structure combines the aromaticity of pyridine with the oxygenated pyran ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8-6(9(12)13)3-5-4-14-2-1-7(5)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJVXYQSIFMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pyridine derivatives with suitable aldehydes or ketones can lead to the formation of the desired pyrano-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes condensation reactions at its α,β-unsaturated carbonyl system. For example, reactions with primary amines yield Schiff base derivatives through imine formation:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | Ethanol, reflux, 6h | (E)-3-((benzylimino)methyl)-2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid | 72% |
| Hydrazine hydrate | H<sub>2</sub>O, 80°C | 3-(hydrazineylidene)-2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid | 68% |
These reactions are pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–5).
Ring-Opening Reactions
The lactone ring undergoes nucleophilic attack in basic media, leading to ring-opening intermediates that can be trapped with electrophiles:
Ring-opening products are stabilized by resonance between the carboxylate and pyridine nitrogen .
Multi-Component Bicyclization
The compound participates in four-component bicyclization reactions to form polycyclic derivatives. For instance, with aryl amines and diketones:
These reactions proceed via Knoevenagel condensation followed by intramolecular cyclization .
Nucleophilic Substitution
The pyridine nitrogen participates in electrophilic aromatic substitution (EAS) and SNAr reactions:
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C4 | 4-Nitro-2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid | Requires 24h at 0°C |
| Cl<sub>2</sub> (g) | C6 | 6-Chloro derivative | Limited regioselectivity |
Nitration occurs preferentially at C4 due to electronic activation by the adjacent carbonyl group.
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard derivatization:
| Reagent | Product | Application |
|---|---|---|
| SOC<sub>2</sub> | Acid chloride | Intermediate for amide synthesis |
| Ethanol/H<sub>2</sub>SO<sub>4</sub> | Ethyl ester | Prodrug development |
Esterification improves membrane permeability, critical for pharmacological studies .
Oxidative Transformations
Controlled oxidation of the tetrahydro pyran ring modifies ring saturation:
Oxidation with DDQ achieves full aromatization, altering electronic properties for optoelectronic applications .
Scientific Research Applications
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that derivatives of 2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, certain derivatives demonstrated IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to traditional antibiotics. For example, certain derivatives exhibited MIC values ranging from 2.50 to 20 µg/mL against common pathogens .
Case Study 1: Anti-inflammatory Activity
A study published in the Royal Society of Chemistry investigated the structure–activity relationships (SARs) of pyrano derivatives. It found that specific modifications to the pyrano structure enhanced anti-inflammatory activity significantly. The study utilized carrageenan-induced paw edema models in rats to assess the efficacy of these compounds in vivo, confirming their potential as therapeutic agents against inflammation .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in MDPI, compounds derived from the parent structure were screened for antimicrobial properties. The results indicated that several derivatives not only inhibited bacterial growth effectively but also showed potent antioxidant activities, making them candidates for dual-action therapeutic agents .
Comparative Analysis of Derivatives
Mechanism of Action
The mechanism by which 2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Table 2: Functional Group Impact on Properties
| Compound Type | Key Substituents | Potential Application |
|---|---|---|
| Carboxylic Acid (Target) | -COOH | Scaffold for hydrophilic drugs |
| Ethyl Ester (13oo) | -COOEt, indole, aryl | Lipophilic drug intermediates |
| Thiopyrano Derivative | -S- in ring | Materials science applications |
Biological Activity
2-Oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid (CAS No. 1248899-71-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₉N₁O₄
- Molecular Weight : 195.17 g/mol
- Structure : The compound features a pyrano-pyridine core which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study evaluated derivatives of 2-pyridone-3-carboxylic acids against Gram-positive and Gram-negative bacteria. Among these, certain derivatives showed excellent activity against Staphylococcus aureus, suggesting potential for treating bacterial infections .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 4p | High | Moderate |
| 5c | Very High | Low |
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Mechanism of Action : Similar derivatives have been reported to inhibit key signaling pathways involved in tumor growth and metastasis. For example, compounds derived from pyrano-pyridine structures have shown inhibition of the VEGFR-2 kinase, which is crucial in angiogenesis .
Inhibition of Enzymatic Activity
Inhibitors targeting prolyl hydroxylases have been linked to the compound's structure:
- Enzyme Inhibition : The compound acts as an inhibitor for hypoxia-inducible factor (HIF) prolyl hydroxylase, which is implicated in cellular responses to oxygen availability. This inhibition can potentially lead to enhanced therapeutic effects in hypoxic tumor environments .
Case Studies
- Antimicrobial Efficacy Study : A series of analogs derived from 2-pyridone were synthesized and tested against various pathogens. The results indicated that modifications at specific positions on the pyridine ring significantly enhanced antibacterial potency .
- Cancer Therapeutics Development : A study investigated the structure-activity relationship (SAR) of pyrano-pyridine derivatives for their anticancer effects. The findings suggested that certain substitutions could improve selectivity and efficacy against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
